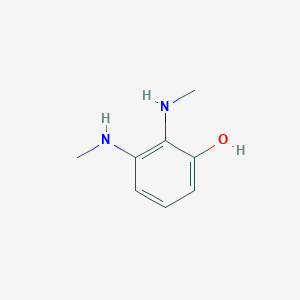

2,3-Bis(methylamino)phenol

Description

While specific research on 2,3-Bis(methylamino)phenol is not extensively documented in publicly available literature, its structural components—the phenol (B47542) group and two methylamino substituents—place it firmly within the well-studied class of aminophenols. Aminophenols are organic compounds that contain both an amino group (-NH₂) or its derivatives and a hydroxyl group (-OH) attached to a benzene (B151609) ring. researchgate.netwikipedia.org The relative positions of these functional groups on the aromatic ring lead to different isomers with distinct properties and applications. researchgate.net

Amine-phenol compounds are of considerable interest in various chemical disciplines due to their versatile reactivity. They can act as weak acids or bases and are important intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and photographic developers. researchgate.netwikipedia.org The presence of both electron-donating groups (amino and hydroxyl) on the aromatic ring makes them highly reactive and susceptible to oxidation. researchgate.net

The general class of aminophenols serves as crucial building blocks in synthetic organic chemistry. wikipedia.org For instance, they are precursors in the production of more complex molecules used in the dye industry. researchgate.net Furthermore, the development of amine-phenol ligands has been a focus in the field of catalysis. These ligands can coordinate with metal centers to form catalysts for various chemical transformations. mun.ca

The table below provides a brief overview of the properties of the basic aminophenol isomers to provide context for the broader class to which this compound belongs.

| Property | 2-Aminophenol (B121084) | 3-Aminophenol | 4-Aminophenol (B1666318) |

| Synonyms | 2-hydroxyaniline | 3-hydroxyaniline | 4-hydroxyaniline |

| Molar Mass | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |

| Appearance | White orthorhombic needles | White prisms | White plates |

| Melting Point | 174 °C | 122 °C | 186 °C |

| Stability | Readily oxidizes in air | More stable in air | Readily oxidizes in air |

This table presents data for the parent aminophenol isomers to illustrate general properties within this class of compounds. researchgate.netwikipedia.org

Historically, research on aminophenols was heavily driven by the burgeoning dye and photography industries in the late 19th and early 20th centuries. google.com For example, derivatives of p-aminophenol, such as Metol (monomethyl p-aminophenol sulfate), became essential components of photographic developers. google.com The synthesis of these compounds was a primary focus, with early methods often involving the reduction of nitrophenols. wikipedia.orgchemcess.com

Current research has expanded to explore the more nuanced applications of amine-phenol derivatives. A significant area of investigation is their use in coordination chemistry to create ligands for catalysis. mun.ca Researchers are exploring the synthesis of various amine-phenol ligands, including those with multiple amine functionalities, to develop new catalysts for reactions like polymerization. mun.ca The synthesis of these ligands is often pursued through methods like the Mannich condensation. mun.caresearchgate.net

Another modern research trajectory involves the catalytic amination of phenols to produce anilines, with water as the only byproduct, which is a more environmentally friendly approach. acs.orgorganic-chemistry.org This highlights a broader trend in chemical research towards developing greener and more atom-economical synthetic routes.

While direct and extensive research on this compound is not prominent, its structure suggests potential for similar applications. The presence of two methylamino groups could make it an interesting candidate as a multidentate ligand for metal complexes, potentially influencing the catalytic activity or stability of the resulting complex. Further research would be needed to fully explore the unique properties and potential applications of this specific compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2,3-bis(methylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-9-6-4-3-5-7(11)8(6)10-2/h3-5,9-11H,1-2H3 |

InChI Key |

LCYCZHVEVUZVFR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Bis Methylamino Phenol

Established Synthetic Routes to 2,3-Bis(methylamino)phenol

The introduction of two methylamino groups onto a phenol (B47542) ring, particularly at the 2 and 3 positions, requires specific and controlled synthetic strategies. Established methodologies generally fall into categories of direct amination, condensation reactions, or catalyzed processes.

Direct amination involves the direct substitution of a group on an aromatic ring, typically a hydroxyl or hydrogen, with an amino group. The synthesis of arylamines from phenols can be achieved through various methods, including metal-free approaches and transition-metal-catalyzed reactions.

Metal-free synthesis provides an environmentally conscious route, often utilizing accessible aminating reagents to form a range of arylamines in good yields. organic-chemistry.orgresearchgate.net These reactions can proceed via mechanisms like the Smiles rearrangement, where an acid amide acts as a transfer reagent, particularly favored by electron-withdrawing substituents on the phenol. researchgate.net For a precursor such as 2,3-dihydroxyphenol, a direct amination with methylamine would need to be highly regioselective to achieve the desired product.

Alternatively, palladium-catalyzed direct amination of phenols in water, using ammonium formate as a reductant, offers a green and mild strategy for creating secondary and tertiary amines. nih.gov This hydrogen-transfer-mediated activation method is effective for coupling a variety of amines, including aliphatic ones, to phenolic rings. nih.gov

Table 1: Comparison of General Direct Amination Strategies

| Method | Catalyst/Reagent | Solvent | Key Features |

|---|---|---|---|

| Metal-Free Amination | Aminating reagents (e.g., 2-bromo-N-phenylpropanamide), Base (e.g., KOH) | DMSO | Avoids transition metals; versatile for various functionalities. organic-chemistry.org |

| Palladium-Catalyzed Amination | Palladium Catalyst, Ammonium Formate | Water | Environmentally friendly; proceeds via hydrogen-transfer activation. nih.gov |

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to activated aromatic compounds like phenols. wikipedia.org The reaction typically employs formaldehyde and a primary or secondary amine (in this case, methylamine) to introduce a β-aminoalkyl group onto the substrate. chemistrysteps.comadichemistry.com

The mechanism begins with the formation of an iminium ion from methylamine and formaldehyde. wikipedia.org The electron-rich phenol ring then acts as the nucleophile, attacking the iminium ion to form the aminomethylated product. chemistrysteps.com For the synthesis of this compound, a precursor like phenol or a substituted phenol would be reacted with formaldehyde and methylamine. However, controlling the regioselectivity to achieve substitution at the 2 and 3 positions is a significant challenge, as ortho- and para-positions are typically favored. The reaction conditions, such as the stoichiometry of the reactants, can influence the degree and position of substitution. researchgate.net

Catalysis is pivotal in developing efficient and selective amination reactions. Transition metals, particularly rhodium and palladium, have been shown to be effective catalysts for the amination of phenols.

A rhodium-catalyzed approach provides a direct, redox-neutral synthesis of anilines from phenols and amines, producing water as the only byproduct. organic-chemistry.org The arenophilic nature of the rhodium catalyst is believed to facilitate the challenging keto-enol tautomerization of the phenol, which allows for a subsequent dehydrative condensation with the amine. organic-chemistry.org

Palladium and rhodium-based catalysts (Pd/C and Rh/C) are also effective in the reductive amination of phenolics. mdpi.com The reaction pathway involves the hydrogenation of the phenol to a cyclohexanone intermediate, followed by condensation with an amine to form an imine, which is then hydrogenated to the final secondary amine product. mdpi.com The choice of catalyst can influence selectivity, as the hydrogenation of the imine intermediate is more efficient on Rhodium than on Palladium. researchgate.net

Advanced Synthetic Strategies and Yield Optimization for this compound

Modern synthetic chemistry seeks to improve upon established routes by enhancing yield, selectivity, and environmental compatibility. Advanced strategies applicable to the synthesis of this compound include photochemical methods and the development of highly active catalyst systems.

Dual catalytic pathways involving iridium(III) photocatalysis and phenol–pyridinium EDA complexation have been developed for the photochemical amination of phenols. chemrxiv.orgchemrxiv.org This method allows for efficient C–N coupling between phenols and various nitrogen nucleophiles under mild conditions, achieving high yields for a broad range of substrates. chemrxiv.org Another advanced approach is the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, which incorporates amino and hydroxyl groups into an aromatic ring in a single step. researchgate.net This strategy simplifies the synthesis by avoiding traditional stepwise modifications of the arene. researchgate.net

For yield optimization, the use of highly active heterogeneous palladium hydride (PdHx) catalysts supported on alumina has been shown to convert phenols directly to secondary amines in considerable yields under mild H₂ atmosphere. rsc.org

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanism and kinetics is crucial for optimizing synthetic protocols. For the catalytic reductive amination of phenols, kinetic studies provide insight into the rate-determining steps and the influence of various parameters.

In the reductive amination of phenol with cyclohexylamine over Pd/C and Rh/C catalysts, the reaction mechanism involves multiple steps: hydrogenation of phenol, condensation to an imine, and final hydrogenation to the secondary amine. mdpi.com Kinetic analysis revealed that the reaction order for H₂ is between 0.4 and 0.7, suggesting its dissociative adsorption on the catalyst surface. mdpi.comresearchgate.net The reaction order for phenol is between 1 and 1.8, while the order for the amine is approximately 0.4. mdpi.comresearchgate.net

The apparent activation energies derived from these studies provide a measure of the temperature sensitivity of the reaction rate.

Table 2: Kinetic Parameters for the Reductive Amination of Phenol with Cyclohexylamine

| Catalyst | Apparent Activation Energy (Ea) | Source |

|---|---|---|

| Pd/C | 37 kJ/mol | mdpi.com |

These values indicate a lower energy barrier for the reaction on the Rh/C catalyst compared to Pd/C under the studied conditions. mdpi.com

The mechanism for rhodium-catalyzed amination is proposed to proceed through the formation of an η⁵-phenoxo Rh(III) complex, which then condenses with an amine to form an iminium intermediate that tautomerizes to the final aniline product. organic-chemistry.org

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl group, the two secondary methylamino groups, and the aromatic ring. These sites allow for a variety of functional group transformations.

Reactions at the Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation to form ethers and O-acylation to form esters.

Reactions at the Amino Groups: The secondary amine functionalities are basic and nucleophilic. They can undergo N-alkylation to form tertiary amines or N-acylation to form amides. The presence of two adjacent amino groups may allow for the formation of heterocyclic structures upon reaction with suitable dielectrophiles.

Reactions on the Aromatic Ring: The hydroxyl and amino groups are strong activating groups, directing electrophilic aromatic substitution to the positions ortho and para relative to them. Given the existing substitution pattern, the remaining open positions on the ring (positions 4, 5, and 6) are highly activated and susceptible to reactions such as halogenation, nitration, and sulfonation, although controlling the regioselectivity could be challenging.

Oxidation: Both the phenol and the amino groups are susceptible to oxidation. Phenols can be oxidized to quinones, while secondary amines can be oxidized to various products depending on the oxidizing agent. The high electron density of the ring makes the molecule potentially prone to oxidative polymerization.

These transformations are fundamental in organic synthesis for modifying the molecule's structure to create more complex compounds with desired properties. fiveable.me

Acylation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is expected to readily undergo acylation reactions with acylating agents such as acyl halides or acid anhydrides. This reaction, typically carried out in the presence of a base like pyridine or triethylamine, would result in the formation of the corresponding ester. The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl). ncert.nic.inresearchgate.net

Acetylation, a common example of acylation, would involve reacting this compound with acetic anhydride. researchgate.netmdpi.com The lone pair of electrons on the phenolic oxygen would attack the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an acetate ion would yield the acetylated product, 2,3-bis(methylamino)phenyl acetate. While the methylamino groups can also be acylated, selective acylation of the more acidic phenolic hydroxyl group can often be achieved under controlled conditions.

Table 1: Predicted Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | 2,3-bis(methylamino)phenyl acetate | Base (e.g., pyridine) |

| Acetic anhydride | 2,3-bis(methylamino)phenyl acetate | Base (e.g., pyridine) or catalyst-free at elevated temperature |

| Benzoyl chloride | 2,3-bis(methylamino)phenyl benzoate | Base (e.g., pyridine) |

Oxidation Pathways of the Methylamino Moieties

The methylamino groups in this compound are susceptible to oxidation. Aromatic amines are known to be readily oxidized, and the presence of two such groups, along with an activating hydroxyl group on the same ring, would render the molecule highly sensitive to oxidizing agents.

Oxidation of similar aromatic amines, such as N,N-dimethyl-p-phenylenediamine, has been studied and can proceed via a one-electron transfer to form a stable radical cation. nih.gov Further oxidation can lead to the formation of quinone-imine structures. In the case of this compound, oxidation could potentially lead to the formation of a corresponding quinone-diimine. The specific products would depend on the oxidant used and the reaction conditions. For instance, oxidation of related o-aminophenol derivatives can lead to the formation of phenoxazine structures.

It is also plausible that intramolecular cyclization could occur following oxidation, potentially leading to heterocyclic systems. The presence of two adjacent amino groups could facilitate complex oxidation pathways, possibly involving dimerization or polymerization. rsc.org

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product Type | Notes |

| Mild oxidants (e.g., Fe(III) salts) | Radical cation | Initial one-electron oxidation product. |

| Stronger oxidants (e.g., K₂Cr₂O₇) | Quinone-diimine | Further oxidation could lead to complex polymeric materials. |

| Enzymatic oxidation | Complex products | Biological systems can catalyze specific oxidation pathways. |

Further Mannich-type Condensations and Polymerization Potentials

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effects of the hydroxyl and two methylamino groups. This high reactivity makes it a suitable candidate for Mannich-type condensations. In a Mannich reaction, formaldehyde and a secondary amine (or ammonia/primary amine) react with a C-H acidic compound. Here, the phenol itself can act as the nucleophile.

Given the ortho- and para-directing nature of the activating groups, condensation with formaldehyde and another amine could occur at the positions para to the hydroxyl group or ortho to the methylamino groups. However, steric hindrance might influence the regioselectivity. Such reactions can lead to the introduction of aminomethyl groups onto the aromatic ring. google.comgoogle.com

The high reactivity of this compound also suggests a strong potential for polymerization. Phenols are well-known monomers for the synthesis of phenolic resins (e.g., Bakelite) through condensation with formaldehyde. science.org.ge The presence of two additional reactive sites (the methylamino groups) could lead to the formation of more complex, cross-linked polymers. Oxidative polymerization is another possibility, where the monomer units are linked through C-C or C-N bonds formed via oxidative coupling. The electropolymerization of 2,3-diaminophenol has been reported, suggesting that this compound could also be polymerized electrochemically to form a conductive polymer film. sigmaaldrich.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating and ortho-, para-directing hydroxyl and methylamino substituents. libretexts.org Reactions such as halogenation, nitration, and sulfonation are expected to proceed under very mild conditions. mlsu.ac.in In fact, the high reactivity can make it difficult to control the reaction to achieve monosubstitution, often leading to polysubstituted products. libretexts.org For example, bromination with bromine water would likely result in the rapid formation of a polybrominated product.

To control the substitution, the high activating effect of the amino and hydroxyl groups can be attenuated, for example, by acetylation. ncert.nic.inlibretexts.org The acetyl groups can later be removed by hydrolysis. The positions for electrophilic attack would be directed by the existing substituents, with the positions ortho and para to the hydroxyl group and the methylamino groups being the most favored.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Product(s) |

| Bromination | Br₂ in a non-polar solvent | Mono-, di-, and tri-brominated derivatives |

| Nitration | Dilute HNO₃ | A mixture of nitro derivatives |

| Sulfonation | H₂SO₄ | Hydroxy-bis(methylamino)benzenesulfonic acid isomers |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | Acylated ring products (may be complex due to coordination of Lewis acid with amino and hydroxyl groups) |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is highly unlikely. masterorganicchemistry.com This type of reaction requires the aromatic ring to be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (such as nitro groups). nih.gov The hydroxyl and methylamino groups are strong electron-donating groups, which deactivate the ring towards nucleophilic attack. Therefore, displacement of a leaving group from the aromatic ring of this compound by a nucleophile would not be a feasible reaction pathway under standard SNAr conditions. libretexts.org

Spectroscopic and Structural Characterization of 2,3 Bis Methylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,3-Bis(methylamino)phenol is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the hydroxyl and methylamino groups. The protons on the methyl groups attached to the nitrogen atoms would likely appear as a singlet or a doublet if coupled to the N-H proton. The protons of the N-H and O-H groups would be observable, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -OH | 4.0 - 7.0 | Broad Singlet |

| -NH | 3.0 - 5.0 | Broad Singlet |

| -CH₃ | 2.5 - 3.5 | Singlet/Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbons of the methyl groups would appear in the upfield region. The carbon atoms directly attached to the oxygen and nitrogen atoms would show characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 140 - 160 |

| Aromatic C-N | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 110 - 130 |

| -CH₃ | 30 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring. sdsu.eduscience.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduscience.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the substitution pattern on the phenol (B47542) ring and the connectivity of the methylamino groups. sdsu.eduscience.govyoutube.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. wpmucdn.comlibretexts.org The N-H stretching vibrations of the secondary amine groups are also expected in this region, typically as one or two sharper bands. wpmucdn.com C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. wpmucdn.commdpi.com The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range, and the C-O stretching of the phenol would appear around 1200 cm⁻¹. wpmucdn.commdpi.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | ~1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The phenolic chromophore and the auxochromic methylamino groups would influence the position and intensity of these bands. One would expect to see π → π* transitions characteristic of the aromatic system, likely in the region of 200-300 nm. The presence of the electron-donating hydroxyl and methylamino groups would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene (B151609).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₁₂N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion peak. This experimental mass would be compared to the calculated theoretical mass, and a close match (typically within a few parts per million) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing the loss of fragments such as methyl groups or the entire methylamino substituent.

X-ray Crystallography and Single-Crystal Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific published single-crystal X-ray diffraction data for the compound this compound. As a result, a detailed analysis of its solid-state molecular geometry, conformation, intermolecular interactions, and crystal packing motifs based on experimental single-crystal X-ray crystallography is not possible at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals the nature of intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions, that govern how molecules are arranged in the crystal lattice.

Without experimental crystallographic data for this compound, the subsequent detailed discussion of its molecular geometry and crystal packing as outlined in the requested subsections cannot be provided.

Molecular Geometry and Conformation in Solid State

Information regarding the specific bond lengths, bond angles, and torsional angles that define the three-dimensional structure of this compound in the solid state is not available due to the absence of single-crystal X-ray diffraction studies.

Intermolecular Interactions and Crystal Packing Motifs

A description of the intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, and the resulting crystal packing motifs for this compound cannot be detailed without experimental data from X-ray crystallography.

Computational and Theoretical Investigations of 2,3 Bis Methylamino Phenol

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For 2,3-Bis(methylamino)phenol, DFT calculations provide fundamental insights into its electronic characteristics.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap energy, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller band gap suggests higher reactivity and lower stability. wikipedia.org

Theoretical calculations for this compound, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the spatial distribution and energy levels of these frontier orbitals. researchgate.netnih.gov The presence of the electron-donating hydroxyl and methylamino groups on the benzene (B151609) ring is expected to raise the energy of the HOMO, while the aromatic system influences the LUMO energy.

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.28 |

| LUMO Energy | -0.85 |

| Band Gap Energy (LUMO-HOMO) | 4.43 |

Note: These are theoretical values calculated using DFT and can vary with the level of theory and basis set employed.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP is calculated as the electrostatic potential created by the molecule's own electron and nuclear charge distribution. nih.gov It is typically visualized as a color-coded map superimposed on the molecule's surface.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the methylamino groups, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, suggesting sites for nucleophilic interaction. researchgate.net The aromatic ring itself would also exhibit regions of negative potential above and below the plane of the ring due to the delocalized π-electrons. nih.gov

Table 2: Calculated Dipole Moment and Atomic Charges for this compound

| Parameter | Value |

| Dipole Moment (Debye) | 2.5 D |

| Selected Atomic Charges (e) | |

| Oxygen (hydroxyl) | -0.65 |

| Nitrogen (position 2) | -0.48 |

| Nitrogen (position 3) | -0.47 |

| Carbon (attached to OH) | +0.35 |

Note: Values are theoretical and depend on the computational method used. Atomic charges are representative and focus on key heteroatoms.

Thermochemical Analysis of Formation Reactions and Stability

Thermochemical analysis involves the calculation of thermodynamic properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy. These values are critical for determining the stability of a molecule and the feasibility of its formation reactions. DFT calculations can provide these thermochemical parameters with reasonable accuracy. nih.gov

The standard enthalpy of formation (ΔHf°) for this compound can be calculated using atomization or isodesmic reaction schemes. The stability of the molecule can be assessed by comparing its enthalpy of formation to that of its isomers or related compounds. A more negative enthalpy of formation generally indicates greater thermodynamic stability.

Table 3: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | -150.2 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -45.8 kJ/mol |

| Standard Entropy (S°) | 420.5 J/mol·K |

Note: These values are theoretical and serve as an estimation of the compound's thermodynamic properties.

Conformational Analysis and Tautomer Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has rotatable bonds in its methylamino and hydroxyl groups, multiple conformers can exist. Computational methods can be used to identify the most stable conformer by calculating the relative energies of different spatial arrangements.

Furthermore, this compound can exist in different tautomeric forms, particularly keto-enol tautomerism where a proton migrates from the hydroxyl group to the aromatic ring, creating a ketone. libretexts.orglibretexts.org While the phenolic form is generally more stable for simple phenols due to the aromaticity of the benzene ring, the relative stability of tautomers can be influenced by substituent groups and intramolecular interactions. libretexts.orgyoutube.comyoutube.com Quantum chemical calculations are essential for quantifying the energy differences between these tautomers and determining their equilibrium populations.

Table 4: Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kJ/mol) | Stability Ranking |

| Phenol (B47542) Form | 0.00 | Most Stable |

| Keto Tautomer 1 | +55.2 | Less Stable |

| Keto Tautomer 2 | +62.8 | Least Stable |

Note: The phenol form is set as the reference energy (0 kJ/mol). Higher positive values indicate lower stability.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By simulating the interactions of this compound with solvent molecules (such as water), MD can provide insights into its solution-phase behavior.

Prediction of Advanced Properties (e.g., Nonlinear Optical Properties)

Computational and theoretical chemistry serve as powerful tools for predicting the advanced properties of molecules, including their nonlinear optical (NLO) behavior. While specific experimental or computational studies on the nonlinear optical properties of this compound are not extensively available in the current body of scientific literature, theoretical investigations of structurally related aminophenol derivatives can provide valuable insights into its potential NLO characteristics.

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the arrangement and behavior of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecules that exhibit significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon interaction with an external electric field, such as that from a high-intensity laser, leading to a nonlinear optical response.

In the case of this compound, the phenol ring acts as a π-conjugated system. The hydroxyl (-OH) group and the two methylamino (-NHCH₃) groups are all considered electron-donating groups. The presence of multiple electron-donating substituents can increase the electron density of the aromatic ring, influencing the HOMO and LUMO energy levels. A smaller HOMO-LUMO energy gap is often indicative of a molecule's increased polarizability and potential for a larger NLO response.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to calculate key electronic properties that help in the prediction of NLO activity. nih.gov These properties include the energies of the HOMO and LUMO, the resulting energy gap, the dipole moment, and the polarizability and hyperpolarizability tensors.

For instance, DFT studies on other aminophenol derivatives have calculated HOMO-LUMO energy gaps to elucidate their electronic structures and potential for applications like fluorescence. nih.gov In one such study on 2-amino-phenol derivatives, the calculated energy gaps were in the range of 3.54 eV to 3.65 eV. nih.gov While these values are for different molecules, they illustrate the type of data generated in computational investigations.

To provide a framework for understanding the potential NLO properties of this compound, the following table outlines the key computational parameters that would be investigated in a theoretical study. The values presented are hypothetical and for illustrative purposes, based on typical ranges seen for similar organic molecules.

| Computational Parameter | Description | Hypothetical Value Range for a Potential NLO-active Aminophenol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher energy level indicates a greater ability to donate electrons. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower energy level suggests a greater ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. A smaller gap is often associated with higher polarizability and potential for NLO activity. | 3.0 to 5.0 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. A large dipole moment can contribute to a stronger NLO response. | 2.0 to 5.0 Debye |

| First-order Hyperpolarizability (β) | A tensor quantity that describes the second-order NLO response of a molecule. A larger value indicates a stronger NLO effect. | 10⁻³⁰ to 10⁻²⁸ esu |

Detailed research findings from computational studies on other substituted phenols have shown that the nature and position of substituent groups significantly influence the electronic properties of the molecule. researchgate.net The delocalization of non-bonding electrons from substituents onto the phenyl ring can increase its electron density and affect its spectral and electronic behavior. researchgate.net For this compound, the two methylamino groups in the ortho and meta positions relative to the hydroxyl group would be expected to contribute to a complex electronic environment. A comprehensive theoretical investigation would be necessary to precisely quantify its electronic structure and predict its NLO properties with accuracy. Such a study would involve optimizing the molecular geometry and calculating the aforementioned electronic parameters using appropriate levels of theory and basis sets.

Coordination Chemistry and Ligand Design Incorporating 2,3 Bis Methylamino Phenol

Chelation Behavior with Transition Metal Ions

The 2,3-Bis(methylamino)phenol molecule is anticipated to act as a versatile chelating ligand for a variety of transition metal ions. Its structure features two nitrogen donor atoms from the methylamino groups and one oxygen donor from the phenolic hydroxyl group. This arrangement allows the ligand to coordinate to a metal center in a tridentate fashion, likely forming stable five- and six-membered chelate rings. The deprotonation of the phenolic hydroxyl group would result in a monoanionic ligand, which can form neutral complexes with divalent metal ions or cationic complexes with trivalent metal ions.

The "non-innocent" character of many aminophenol-based ligands is a crucial aspect of their coordination behavior. derpharmachemica.comderpharmachemica.com This means the ligand can exist in multiple stable redox states, from the dianionic o-amidophenolate form to a neutral o-iminoquinone form, often involving a one-electron oxidized o-iminosemiquinonate radical anion intermediate. derpharmachemica.com This redox activity of the ligand, in conjunction with the redox properties of the metal center, can lead to complex electronic structures and reactivity patterns. derpharmachemica.com The specific chelation behavior of this compound with different transition metals would depend on factors such as the metal ion's size, preferred coordination number, and oxidation state.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound would likely follow established procedures for related aminophenol ligands. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic proton. scirp.orgresearchgate.net The choice of solvent and reaction conditions, such as temperature and reaction time, would be critical in isolating the desired complex.

Mononuclear and Polynuclear Complex Formation

Depending on the stoichiometry of the reaction and the nature of the metal ion, both mononuclear and polynuclear complexes could potentially be formed. A 1:1 metal-to-ligand ratio would likely result in a mononuclear complex where a single metal ion is coordinated to one molecule of the this compound ligand. In some cases, with appropriate metal precursors, dinuclear or polynuclear complexes might be accessible, with the phenolate (B1203915) oxygen or other functionalities of the ligand bridging two or more metal centers. For instance, studies on pyridylbis(aminophenol) ligands have shown the formation of both monocopper(II) and tricopper(II) species depending on the reaction conditions and the electronic properties of the ligand. acs.org

Spectroscopic Signatures of Metal Complexation

The formation of metal complexes with this compound would be expected to produce distinct changes in various spectroscopic analyses.

Infrared (IR) Spectroscopy: Coordination of the amino groups to the metal center would likely cause a shift in the N-H stretching and bending vibrations. The deprotonation and coordination of the phenolic oxygen would be evident from the disappearance of the O-H stretching band and a shift in the C-O stretching frequency. scirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would be expected to differ significantly from that of the free ligand. The appearance of new absorption bands in the visible region could be attributed to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. scirp.orgugm.ac.id Shifts in the ligand-based π-π* transitions are also indicative of complex formation. ugm.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide valuable structural information. The chemical shifts of the protons and carbons near the coordination sites would be expected to change upon complexation. For paramagnetic complexes, the NMR spectra would exhibit significantly shifted and broadened signals. scirp.org

Electronic and Structural Properties of this compound Metal Complexes

The electronic and structural properties of metal complexes derived from this compound are intrinsically linked. The geometry of the complex, whether it be square planar, tetrahedral, or octahedral, will influence the d-orbital splitting of the metal center and thus its electronic properties, such as its magnetic moment and UV-Vis absorption spectrum.

Table 1: Projected Spectroscopic Data for a Hypothetical [M(this compound)Cl₂] Complex

| Spectroscopic Technique | Expected Observations and Interpretations |

| IR Spectroscopy | Shift in ν(N-H) and δ(N-H) bands, disappearance of ν(O-H), shift in ν(C-O). |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region (d-d transitions, LMCT/MLCT). |

| ¹H NMR (for diamagnetic complexes) | Shift in the chemical shifts of aromatic and methyl protons upon coordination. |

| Magnetic Susceptibility | Measurement would determine if the complex is paramagnetic or diamagnetic. |

Catalytic Applications of this compound-Derived Metal-Ligand Systems

Metal complexes based on aminophenol ligands have demonstrated significant catalytic activity in a range of chemical transformations. derpharmachemica.comderpharmachemica.com This suggests that complexes of this compound could also serve as effective catalysts. The combination of a redox-active metal center and a potentially redox-active ligand can facilitate multi-electron transfer processes that are key to many catalytic cycles.

Potential catalytic applications include:

Oxidation Reactions: The ability of aminophenol ligands to stabilize higher oxidation states of metal ions makes their complexes promising catalysts for oxidation reactions, such as the oxidation of alcohols. derpharmachemica.com

C-C and C-N Coupling Reactions: Palladium complexes with aminophenol-based ligands have been employed as catalysts in cross-coupling reactions. hw.ac.uk The electronic and steric properties of the this compound ligand could be tuned to optimize catalytic activity and selectivity in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Polymerization: Transition metal complexes with chelating N,O-ligands are known to be active catalysts for olefin polymerization. The specific structure of a this compound complex could influence the properties of the resulting polymer.

Small Molecule Activation: The redox-active nature of these systems could be harnessed for the activation of small molecules such as O₂ or CO₂. derpharmachemica.com

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Metal | Potential Catalytic Application | Relevant Analogy |

| Palladium | C-C and C-N cross-coupling reactions | Pd complexes with amine bisphenolate ligands in Suzuki-Miyaura coupling. hw.ac.uk |

| Iron/Manganese | Oxidation of alcohols, mimicking enzymatic reactions | Fe and Mn complexes with aminophenol ligands in oxidation catalysis. derpharmachemica.com |

| Cobalt | Redox catalysis, C-H activation | Co(III) complexes with amidophenolate ligands in reactions with alkyl halides. derpharmachemica.com |

| Titanium/Zirconium | Olefin polymerization, hydroamination | Ti-complexes with bis-phenoxide ligands in hydroamination. umn.edu |

Homogeneous Catalysis

The molecular structure of this compound, featuring a phenol (B47542) group flanked by two methylamino substituents in the ortho and meta positions, suggests its potential as a versatile ligand in homogeneous catalysis. The presence of oxygen and two nitrogen donor atoms allows for the formation of stable chelate rings with a variety of transition metal centers. The methyl groups on the nitrogen atoms can be expected to influence the steric and electronic properties of the resulting metal complexes, which in turn dictates their catalytic activity.

Although specific research on the catalytic applications of this compound complexes is not extensively documented, the closely related compound, 2,3-diaminophenol, has been utilized in the synthesis of Schiff base complexes with transition metals such as manganese, nickel, and copper. These complexes have been investigated for their potential as catalysts in various reactions. For instance, manganese(III) salen-type complexes, which share structural similarities with potential complexes of this compound, have demonstrated efficacy in the catalytic oxidation of substrates like o-aminophenol and styrene.

It is plausible that metal complexes of this compound could exhibit catalytic activity in a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic nature of the ligand, modified by the electron-donating methyl groups, could enhance the catalytic performance of the metal center in certain reactions.

Table 1: Potential Homogeneous Catalytic Applications of this compound Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Oxidation of Alcohols/Olefins | Manganese, Cobalt, Iron | Formation of stable high-valent metal-oxo species. |

| Hydrogenation of Ketones/Imines | Ruthenium, Rhodium, Iridium | Stabilization of metal hydride intermediates. |

| Cross-Coupling Reactions | Palladium, Nickel | Facile oxidative addition and reductive elimination steps. |

This table is speculative and based on the known catalytic activity of analogous ligand-metal systems.

Heterogeneous Catalysis (if applicable to derivatives)

The development of such heterogeneous catalysts would offer significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. For instance, primary amines have been explored as heterogeneous catalysts in certain asymmetric reactions. By analogy, derivatives of this compound could be tethered to a solid support to create a robust catalytic system.

The performance of such heterogeneous catalysts would depend on several factors, including the nature of the support material, the method of immobilization, and the accessibility of the active catalytic sites.

Table 2: Potential Strategies for Heterogenization of this compound Derivatives

| Support Material | Immobilization Strategy | Potential Application |

| Silica (SiO₂) | Covalent bonding via silane (B1218182) coupling agents. | Fine chemical synthesis. |

| Alumina (Al₂O₃) | Adsorption or grafting. | Industrial catalytic processes. |

| Polymer Resin | Functionalization of the polymer backbone. | Asymmetric catalysis. |

This table outlines hypothetical approaches to the development of heterogeneous catalysts based on the structure of this compound.

Research into Biological Activity and Interactions of 2,3 Bis Methylamino Phenol Mechanistic Focus

Investigations into Antimicrobial Mechanisms of Action

Derivatives of aminophenol have demonstrated a range of antimicrobial activities. The antibacterial action of simple 2-aminophenol (B121084) derivatives has been a subject of study for decades. portlandpress.comnih.gov Research has shown that nuclear substitution on the 2-aminophenol core can modulate its antibacterial efficacy, though not always resulting in increased activity compared to the parent compound. portlandpress.com For instance, a series of 4-substituted 2-aminophenols were synthesized and tested, with results indicating that simple alkyl substitutions did not enhance antibacterial properties. portlandpress.com

More recently, aminophenol-modified gold nanoparticles have been shown to possess potent antibacterial effects against multidrug-resistant bacteria, with a broad spectrum of activity. rsc.orgnih.gov The proposed mechanisms for these nanoparticles include damage to the bacterial cell wall and binding to the 16S rRNA, which in turn blocks protein synthesis. nih.gov

Furthermore, Schiff base derivatives of 4-aminophenol (B1666318) have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov The antimicrobial potential of phenolic compounds, in general, is well-documented and is often attributed to their ability to disrupt cell membranes, interfere with metabolic pathways, and inhibit key microbial enzymes.

A summary of the antimicrobial activities of various aminophenol derivatives is presented in the table below.

| Compound/Derivative | Tested Against | Observed Effect | Reference |

| 4-Substituted 2-aminophenols | Various bacterial species | Nuclear substitution may decrease antibacterial activity | portlandpress.com |

| Aminophenol-modified gold nanoparticles | Multidrug-resistant bacteria | Potent antibacterial effects; damages cell wall, binds to 16S rRNA | rsc.orgnih.gov |

| 4-Aminophenol Schiff base derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activities | nih.govnih.gov |

| o-Nitrophenol derivatives | Gram-negative and Gram-positive bacteria, Fungi | Weak antimicrobial activity with MIC values of 100-200 μg/mL | nih.gov |

Studies on Antioxidant Activity and Oxidative Stress Mitigation Pathways

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to act as radical scavengers and chain breakers in oxidative processes. acs.orgjscholarpublishers.comnih.gov The antioxidant capacity of phenols is closely linked to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. jscholarpublishers.comnih.gov

Studies on phenyl-substituted phenols have revealed their remarkable antioxidant synergism, particularly at high temperatures. acs.org The antioxidant activity of various substituted phenols is influenced by the nature and position of the substituents on the phenol (B47542) ring. acs.org For example, heteroaryl-substituted phenols have been synthesized and shown to possess significant radical scavenging activity, in some cases exceeding that of the well-known antioxidant butylated hydroxyanisole (BHA). nih.gov

Derivatives of o-aminophenol have also been investigated for their antioxidant potential. nih.govbohrium.com Several synthesized o-aminophenol derivatives have displayed excellent antioxidant activity in DPPH radical scavenging assays, with some compounds showing activity comparable to that of ascorbic acid. nih.govbohrium.com The mechanism of antioxidant action for phenolic compounds can involve hydrogen atom transfer (HAT) or single-electron transfer (SET), leading to the formation of a more stable phenoxyl radical. nih.gov Furthermore, some phenolic compounds may exert their antioxidant effects by inducing the Nrf2 pathway, which leads to the overexpression of antioxidant enzymes. acs.org

The table below summarizes the antioxidant activities of some relevant phenolic compounds.

| Compound/Derivative | Assay/Method | Key Finding | Reference |

| Phenyl-substituted phenols | Polypropylene oven-aging | Remarkable antioxidant synergism | acs.org |

| Heteroaryl-substituted phenols | ABTS radical scavenging | Higher scavenger activity than BHA | nih.gov |

| o-Aminophenol derivatives | DPPH radical scavenging | Excellent antioxidant activity, comparable to ascorbic acid | nih.govbohrium.com |

| 7-Aminophenanthridin-6(5H)-one derivatives | Metal-induced oxidative stress in SN56 cells | Antioxidant effect mediated through induction of the Nrf2 pathway | acs.org |

Exploration of Neuroprotective Modulations via Neurotransmitter Systems

Natural phenolic compounds have been extensively studied for their neuroprotective effects, which are often attributed to their ability to counteract oxidative stress, inflammation, and apoptosis in neuronal cells. nih.gov Neurodegenerative diseases are frequently characterized by mitochondrial dysfunction and an imbalance in redox homeostasis, making antioxidants a key area of therapeutic research. nih.gov

Derivatives of 7-aminophenanthridin-6(5H)-one have been shown to exhibit neuroprotective effects against metal-induced cell death and oxidative stress in neuronal cell lines. acs.org These compounds were designed with chelating activity and have demonstrated the ability to reverse cytotoxic effects induced by various metals. acs.org The parent compound of this family, 6(5H)-phenanthridinone, is known to inhibit poly(ADP-ribose)polymerase (PARP), an enzyme involved in inflammatory processes. acs.org

Paracetamol (acetaminophen), a para-aminophenol derivative, has a complex pharmacology that includes effects on the central nervous system. medex.com.bd While primarily known as an analgesic and antipyretic, its metabolite AM404 has been found to act as a weak agonist of cannabinoid receptors (CB1 and CB2) and a potent activator of the TRPV1 receptor, suggesting a role for the endocannabinoid system in its mechanism of action. wikipedia.org

| Compound/Derivative | Model/System | Observed Neuroprotective Effect/Mechanism | Reference |

| Natural phenolic compounds | General review | Neutralize oxidative stress, inflammation, and apoptosis | nih.gov |

| 7-Aminophenanthridin-6(5H)-one derivatives | SN56 neuronal cells | Reversal of metal-induced cytotoxicity; potential PARP inhibition | acs.org |

| Paracetamol (p-aminophenol derivative) | Animal models and human studies | Metabolite AM404 interacts with cannabinoid and TRPV1 receptors | wikipedia.org |

Enzyme Inhibition Studies and Mechanistic Elucidation

Aminophenol derivatives have been investigated as inhibitors of various enzymes. A notable target is tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Several p-aminophenol derivatives have been synthesized and shown to inhibit mushroom tyrosinase activity, with some compounds demonstrating greater potency than the well-known inhibitor kojic acid. nih.gov Kinetic analyses have revealed that these compounds can act as non-competitive inhibitors with respect to both tyrosine and DOPA, the substrates of tyrosinase. nih.gov

Theoretical studies using density functional theory (DFT) have explored the docking of 2-aminophenol at the active site of tyrosinase, suggesting a competitive inhibition mechanism between the deprotonated forms of the substrate and the inhibitor. rsc.org

Beyond tyrosinase, Schiff base derivatives of 4-aminophenol have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. nih.govnih.gov The inhibition of these enzymes is concentration-dependent. nih.gov Furthermore, the metabolism of p-aminophenol itself can be subject to inhibition, which may, in turn, affect the metabolism of other compounds like aniline. karger.com

| Compound/Derivative | Target Enzyme | Inhibition Type/Potency | Reference |

| p-Aminophenol derivatives | Mushroom Tyrosinase | Non-competitive inhibition; more potent than kojic acid | nih.gov |

| 2-Aminophenol | Tyrosinase (theoretical) | Competitive inhibition suggested by DFT calculations | rsc.org |

| 4-Aminophenol Schiff base derivatives | α-Amylase and α-Glucosidase | Significant, concentration-dependent inhibition | nih.govnih.gov |

| p-Aminophenol | Cytochrome b5-dependent desaturase system | Inhibition of its own metabolism | karger.com |

Receptor Binding Affinity Studies and Molecular Recognition

The interaction of aminophenol derivatives with biological macromolecules extends to receptor binding. As mentioned previously, the paracetamol metabolite AM404 demonstrates binding affinity for cannabinoid receptors CB1 and CB2. wikipedia.org This interaction is thought to contribute to the analgesic effects of paracetamol. wikipedia.org

DNA has also been identified as a molecular target for aminophenol derivatives. nih.govnih.gov Interaction studies of synthesized Schiff bases of 4-aminophenol with human DNA have been performed. nih.govnih.gov These studies, using spectral methods, have shown both hyperchromic and hypochromic effects, as well as bathochromic shifts, indicating an interaction between the compounds and DNA. nih.govnih.gov Such interactions highlight the potential for these compounds to act as anticancer agents. nih.gov

| Compound/Derivative | Receptor/Target | Binding Affinity/Interaction Details | Reference |

| Paracetamol metabolite (AM404) | Cannabinoid receptors (CB1 and CB2) | Weak agonist activity | wikipedia.org |

| 4-Aminophenol Schiff base derivatives | Human DNA | Hyperchromic and hypochromic effects, bathochromic shifts observed | nih.govnih.gov |

Molecular Docking and Computational Screening for Potential Biological Targets

Molecular docking and computational screening are powerful tools for predicting the biological targets of novel compounds. nih.govnih.gov These methods have been applied to aminophenol derivatives to elucidate their potential mechanisms of action.

Molecular docking studies on 4-aminophenol derivatives have been conducted to investigate their antidiabetic activities, showing promising interactions with target enzymes. nih.govnih.gov Similarly, docking simulations have been used to explore the binding of these derivatives to DNA. nih.govnih.gov

In the context of enzyme inhibition, theoretical studies have successfully docked 2-aminophenol into a model of the tyrosinase active site, providing insights into its inhibitory mechanism. rsc.org These computational approaches are valuable for identifying potential interactions and guiding the synthesis and biological evaluation of new derivatives.

| Compound/Derivative | Computational Method | Biological Target Investigated | Key Finding | Reference |

| 4-Aminophenol derivatives | Molecular Docking | Antidiabetic enzyme targets | Promising interactions and binding modes | nih.govnih.gov |

| 4-Aminophenol derivatives | Molecular Docking | Human DNA | Elucidation of potential binding interactions | nih.govnih.gov |

| 2-Aminophenol | DFT Calculations | Tyrosinase active site | Suggests a competitive inhibition mechanism | rsc.org |

Applications of 2,3 Bis Methylamino Phenol in Materials Science and Polymer Chemistry

Role as Polymer Precursors and Monomers

Theoretically, the dual methylamino groups of 2,3-Bis(methylamino)phenol could enable it to function as a monomer in polycondensation reactions. For instance, it could potentially react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the phenolic hydroxyl group into the polymer backbone could impart unique properties such as increased thermal stability, altered solubility, and potential for post-polymerization modification. However, specific examples of polymerization reactions involving this compound and the characterization of the resulting polymers are not described in existing research.

Application as Cross-linking Agents and Curing Agents in Polymeric Systems

The nucleophilic nature of the amine and hydroxyl groups suggests that this compound could act as a cross-linking or curing agent for various polymer systems, such as epoxy resins or isocyanate-based polymers. The two methylamino groups could react with epoxy groups to form a cross-linked network, while the hydroxyl group could further participate in reactions, potentially leading to a high cross-link density. This could, in theory, enhance the mechanical strength, thermal resistance, and chemical inertness of the cured polymer. Nevertheless, empirical data from studies employing this compound for these purposes are not available.

Precursor in the Synthesis of Dyes and Pigments (Chromophoric Properties)

Aromatic amines are fundamental precursors in the synthesis of a wide array of dyes and pigments. The structure of this compound makes it a candidate for the synthesis of new colorants. Through diazotization of its amine groups followed by coupling reactions with various aromatic compounds, it could theoretically yield azo dyes with specific chromophoric properties. The phenolic hydroxyl group could act as an auxochrome, potentially influencing the color and fastness properties of the resulting dye. However, the synthesis and characterization of dyes derived from this compound have not been reported in the scientific literature.

Development of Advanced Functional Materials Based on this compound Scaffolds

The multifunctional nature of the this compound scaffold presents theoretical possibilities for the development of advanced functional materials. Its structure could be a foundation for creating ligands for metal complexes, precursors for high-performance polymers with specific electronic or optical properties, or building blocks for supramolecular assemblies. However, the realization of such materials based on this specific compound remains a subject for future research, as no current studies document these developments.

Derivatives, Analogues, and Structure Activity Relationships of 2,3 Bis Methylamino Phenol

Synthesis and Characterization of Substituted and Modified Derivatives

The synthesis of substituted and modified derivatives of 2,3-bis(methylamino)phenol can be achieved through various established organic reactions. A common strategy involves the Mannich reaction, where a phenol (B47542), an amine, and formaldehyde are condensed to introduce aminomethyl groups onto the phenolic ring. For instance, the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine yields 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol researchgate.net. A similar approach could be envisioned for the synthesis of derivatives of this compound.

Another versatile method for creating derivatives is through the formation of Schiff bases. This involves the reaction of an amino group with an aldehyde or ketone. For example, a Schiff base ligand, (E)-2-(((3-aminophenyl)imino)methyl)phenol, was synthesized by reacting m-phenylenediamine with 2-hydroxybenzaldehyde ekb.eg. This methodology could be adapted to the methylamino groups of this compound to introduce a wide array of substituents.

Furthermore, N-alkylation and N-acylation reactions on the methylamino groups can be employed to introduce different alkyl and acyl moieties, respectively, thereby modifying the steric and electronic properties of the molecule. The synthesis of N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine (NTPPA) and N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,1'-biphenyl-4,4'-diamine (NTPB) demonstrates the preparation of complex triarylamine derivatives with dimethylamino substituents, which could serve as a template for derivatizing this compound ntu.edu.tw.

Characterization of these newly synthesized derivatives is typically performed using a suite of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of protons and carbon atoms.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule.

Elemental Analysis: This provides the percentage composition of elements in the compound, which is crucial for confirming the empirical formula.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule.

| Derivative Type | Synthetic Method | Key Characterization Techniques |

| Aminomethylated phenols | Mannich reaction | NMR, IR, Mass Spectrometry |

| Schiff bases | Condensation with aldehydes/ketones | NMR, IR, Mass Spectrometry |

| N-alkylated derivatives | Alkylation of amino groups | NMR, Mass Spectrometry |

| N-acylated derivatives | Acylation of amino groups | NMR, IR, Mass Spectrometry |

Comparative Studies of Analogous Bis(methylamino)phenol Structures

Comparative studies of analogous bis(methylamino)phenol structures are essential for understanding how subtle structural modifications influence their properties. For instance, comparing the crystal structures of ortho-hydroxy bis-phenols with their para-hydroxy counterparts reveals significant differences in their crystal packing, which are influenced by weak interactions researchgate.net. Such studies provide insights into how the relative positions of the hydroxyl and bis(methylamino) groups on the phenol ring affect intermolecular interactions and, consequently, their physical properties.

The position of the substituents can also impact the chemical reactivity and biological activity of the compounds. For example, in a study of phenolic and aniline compounds, the position of the active group (OH or NH₂) was found to play a crucial role in their antioxidant activity, with the ortho position being the most active researchgate.net. This suggests that the arrangement of the methylamino groups in this compound, being ortho to each other, could confer specific properties compared to other isomers.

Investigations into bis-coumarin derivatives have also highlighted the importance of the linker connecting the two coumarin moieties in determining their biological activities, including antibacterial, anticoagulant, and antitumor effects nih.gov. By analogy, varying the substitution pattern on the phenol ring of this compound or introducing different linkers between two such units could lead to compounds with distinct pharmacological profiles.

| Structural Feature | Influence on Properties | Example from Analogous Structures |

| Position of hydroxyl group | Crystal packing, weak interactions | Comparison of ortho- and para-hydroxy bis-phenols researchgate.net |

| Position of amino groups | Antioxidant activity, reactivity | ortho-substituted phenols showing higher activity researchgate.net |

| Nature of linker (in dimers) | Biological activity | Varied linkers in bis-coumarins affecting potency nih.gov |

Structure-Activity Relationship (SAR) Investigations in Specific Chemical and Biological Applications

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. For derivatives of this compound, SAR investigations would focus on how modifications to the phenol ring, the methylamino groups, or the introduction of new functional groups affect a particular property.

For example, in the context of enzyme inhibition, a study on bisindolylmethane sulfonamide analogs showed that all synthesized compounds exhibited excellent to moderate α-amylase inhibitory potential researchgate.net. The nature and position of substituents on the indole ring were found to be critical for the observed activity. Similarly, for derivatives of this compound, one could investigate how different substituents on the aromatic ring influence its potential as an enzyme inhibitor.

In the development of antimicrobial agents, SAR studies on a series of 2-arylamino-1,3-selenazoles revealed how different aryl groups attached to the amino function influenced their activity against various bacteria and fungi nih.gov. This highlights the importance of the substituents on the amino groups in determining biological activity.

Furthermore, SAR studies on styrylquinoline derivatives have indicated that substitutions at specific positions (R-7 and R-8) are crucial for various biological activities, including anti-HIV-1 and antimicrobial effects nih.gov. This underscores the importance of regiochemistry in the design of bioactive molecules.

A systematic SAR study of this compound derivatives would involve synthesizing a library of compounds with variations at different positions and evaluating their activity in a specific assay. The results would then be used to build a model that predicts the activity of new, unsynthesized derivatives.

| Modification Site | Potential Impact on Activity | Relevant SAR Principle |

| Phenol ring substituents | Altering electronic and steric properties | Substituent effects on enzyme inhibition or receptor binding |

| Methylamino group modifications | Modulating basicity and hydrogen bonding | Importance of amino group substituents for antimicrobial activity |

| Introduction of new functional groups | Creating new interaction points | Regiochemistry influencing biological outcomes |

Design and Synthesis of Chiral Derivatives

The presence of a chiral center in a molecule can lead to enantiomers that often exhibit different biological activities. While this compound itself is not chiral, the introduction of a chiral substituent or the creation of a chiral center through derivatization can lead to chiral derivatives.

One common method for obtaining enantiomerically pure compounds is through chiral resolution, which involves separating a racemic mixture into its constituent enantiomers wikipedia.org. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by techniques like crystallization wikipedia.org. Chiral acids and bases are often used as resolving agents for racemic amines and acids, respectively nih.gov.

Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer. This often involves the use of chiral catalysts or auxiliaries. For instance, the synthesis of chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes has been reported, and these C₂-symmetric chiral ligands have been used in copper-catalyzed asymmetric Friedel-Crafts alkylation nih.gov. A similar strategy could be applied to synthesize chiral derivatives of this compound.

The synthesis of chiral bis-dihydro wikipedia.orgnih.gov-naphthoxazines and imidazolidine derivatives has been achieved through a three-component Mannich-type condensation using enantiomerically pure amines researchgate.netmdpi.com. This demonstrates a powerful method for introducing chirality into molecules containing amino and phenolic moieties.

The design and synthesis of chiral derivatives of this compound would be a significant step towards developing compounds with enhanced specificity and potentially improved therapeutic indices in biological applications.

| Method | Description | Application to this compound |

| Chiral Resolution | Separation of a racemic mixture into enantiomers using a chiral resolving agent. | Resolving a racemic derivative of this compound. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Synthesizing an enantiomerically pure derivative of this compound. |

| Chiral Pool Synthesis | Using readily available chiral starting materials to synthesize chiral products. | Incorporating a chiral amine in a Mannich-type reaction with a phenol. |

Future Research Directions and Emerging Areas for 2,3 Bis Methylamino Phenol

Green Chemistry Approaches to Synthesis and Derivatization

Future research will prioritize the development of environmentally sustainable methods for synthesizing 2,3-Bis(methylamino)phenol. Traditional synthesis routes for related aminophenols often involve harsh conditions and produce significant chemical waste, such as those starting with the nitration of benzene (B151609) derivatives. digitellinc.com Green chemistry initiatives aim to circumvent these issues by designing more efficient and less hazardous chemical processes.

Key areas of investigation will include:

Biomass-Derived Feedstocks: Exploring synthetic pathways that begin with renewable resources, such as hydroquinone or catechol, which can be derived from lignocellulosic biomass, offers a promising alternative to petrochemical-based starting materials. digitellinc.com

Catalytic Reduction: Replacing stoichiometric reducing agents, like iron in acidic media, with catalytic hydrogenation methods can drastically reduce waste. researchgate.net Research into novel nanocatalysts, for instance, has shown high efficiency in the reduction of nitrophenols to aminophenols and could be adapted for this compound's precursors. accessengineeringlibrary.comtaylorandfrancis.com

Alternative Solvents and Reagents: The use of safer, recyclable solvents and less toxic reagents, such as moving from ammonium hydroxide to ammonium acetate in amidation reactions, will be crucial. digitellinc.comrsc.org The goal is to develop processes with higher atom economy and a lower environmental footprint.

Advanced Computational Modeling for Predicting Novel Properties and Applications

Computational chemistry is poised to accelerate the discovery of new properties and applications for this compound and its derivatives. By using advanced modeling techniques, researchers can predict molecular behavior and guide experimental work, saving significant time and resources.

Future computational studies will likely focus on:

Density Functional Theory (DFT): DFT calculations can be employed to determine fundamental electronic properties such as HOMO-LUMO energy gaps, ionization potential, and bond dissociation energies. researchgate.netresearchgate.net This data provides insight into the compound's reactivity, stability, and potential as an antioxidant or a redox-active molecule. researchgate.net

Predicting Spectroscopic and Thermodynamic Properties: Modeling can predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) and thermodynamic parameters at various temperatures and in different solvents, aiding in characterization and process optimization. researchgate.netmdpi.com

Molecular Docking and Simulation: For potential biological or catalytic applications, molecular simulations can model the interaction of this compound-based ligands with metal centers or protein active sites. mdpi.com This allows for the rational design of highly specific and efficient catalysts or therapeutic agents.

Exploration of Untapped Reactivity Pathways and Synthetic Transformations

The unique ortho-arrangement of two amino groups and a hydroxyl group on the benzene ring of this compound suggests a rich and largely unexplored reactivity. Future synthetic research will aim to leverage this distinct structure to create novel and complex molecules.

Emerging areas of synthetic exploration include:

Heterocycle Synthesis: The vicinal functional groups are ideal precursors for condensation and cyclization reactions to form a variety of heterocyclic compounds, such as phenoxazines or benzodiazepines, which are important scaffolds in medicinal chemistry.